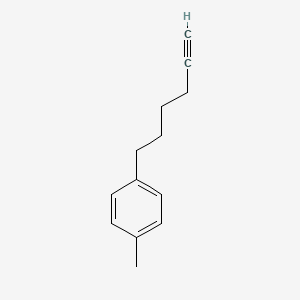
1-(Hex-5-YN-1-YL)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hex-5-YN-1-YL)-4-methylbenzene is an organic compound characterized by the presence of a hexynyl group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hex-5-YN-1-YL)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with hex-5-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Hex-5-YN-1-YL)-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of hex-5-yn-1-oic acid or this compound-1-one.
Reduction: Formation of 1-(hex-5-en-1-yl)-4-methylbenzene or 1-(hexyl)-4-methylbenzene.
Substitution: Formation of 1-(hex-5-yn-1-yl)-4-bromomethylbenzene or 1-(hex-5-yn-1-yl)-4-nitromethylbenzene.
Scientific Research Applications
1-(Hex-5-YN-1-YL)-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hex-5-YN-1-YL)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and material science applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Hexyn-1-yl 4-methylbenzenesulfonate
- Hex-5-yn-1-yl toluene-4-sulfonate
Uniqueness
1-(Hex-5-YN-1-YL)-4-methylbenzene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical transformations and its applications in diverse fields make it a valuable compound in research and industry .
Properties
CAS No. |
138259-69-5 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-hex-5-ynyl-4-methylbenzene |
InChI |
InChI=1S/C13H16/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h1,8-11H,4-7H2,2H3 |
InChI Key |
TUJNOUKMHNQJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


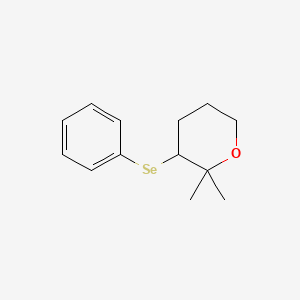
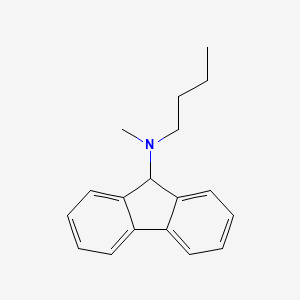
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
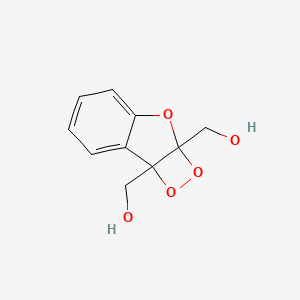
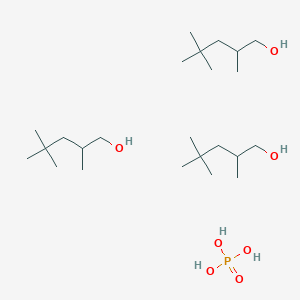
![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
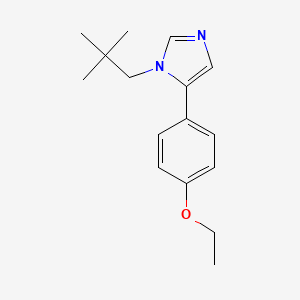
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
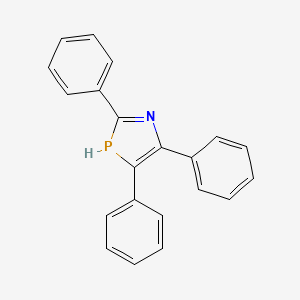
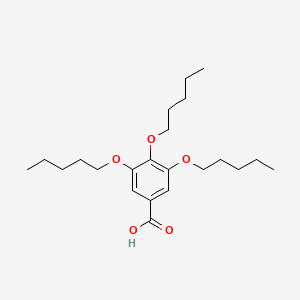

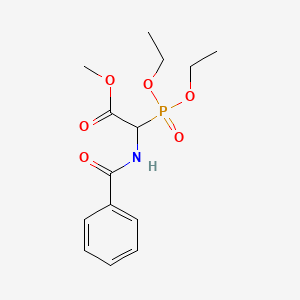
![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
